Product packaging for 4-Hydroxy-5-methoxy-1-indanone(Cat. No.:CAS No. 66487-71-6)

4-Hydroxy-5-methoxy-1-indanone

Cat. No.: B3385793
CAS No.: 66487-71-6
M. Wt: 178.18 g/mol
InChI Key: KVDBZTOTAJPENN-UHFFFAOYSA-N
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Description

Contextualization of Indanone Scaffolds in Organic Chemistry

Indanone and its derivatives are a significant class of compounds in organic chemistry, characterized by a benzene (B151609) ring fused to a five-membered cyclic ketone (cyclopentanone). tandfonline.com The 1-indanone (B140024) isomer, where the carbonyl group is at the first carbon of the indane ring structure, is the most common. tandfonline.com These scaffolds are not merely chemical curiosities; they are prevalent in numerous natural products and synthetically created molecules with demonstrated biological activity. nih.govresearchgate.net

The versatility of the indanone framework makes it a valuable building block in the synthesis of more complex molecules, including carbocycles, heterocycles, and various natural products. tandfonline.com Their rigid structure provides a defined orientation for appended functional groups, which is a crucial aspect in the design of molecules intended to interact with specific biological targets. The synthesis of the 1-indanone nucleus is a key focus in organic chemistry, with numerous methods developed for its construction, often involving cyclization reactions of substituted precursors. tandfonline.com

Indanone derivatives have shown a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and analgesic properties. nih.gov They have also been investigated for the treatment of neurodegenerative diseases like Alzheimer's. nih.gov This broad spectrum of activity underscores the importance of the indanone scaffold as a "privileged structure" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Significance of Hydroxy and Methoxy (B1213986) Functionalizations in Bioactive Molecules

The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on a molecular scaffold can profoundly influence its biological activity. These functional groups alter the molecule's physicochemical properties, such as polarity, solubility, and ability to form hydrogen bonds, which in turn affects how the molecule interacts with biological systems.

The hydroxyl group, due to its ability to act as both a hydrogen bond donor and acceptor, can play a critical role in the binding of a molecule to a biological target, such as an enzyme or receptor. acs.org This can lead to a significant increase in binding affinity. acs.org However, the presence of hydroxyl groups can also increase a molecule's polarity, which may affect its ability to cross cell membranes. sci-hub.box

The methoxy group, on the other hand, is a hydrogen bond acceptor and can increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids. researchgate.netcymitquimica.com This can enhance a molecule's absorption and distribution within the body. researchgate.net The interplay between hydroxyl and methoxy groups can be synergistic, with the potential to fine-tune a molecule's properties for optimal biological effect. researchgate.net For instance, the presence of a meta-methoxy group has been found to be critical for the anti-inflammatory activity of certain compounds. mdpi.com

Rationale for Dedicated Research on 4-Hydroxy-5-methoxy-1-indanone

The specific arrangement of the hydroxyl and methoxy groups on the 1-indanone core in this compound presents a unique combination of features that warrants dedicated research. The position of these functional groups can influence the electronic properties of the aromatic ring and the reactivity of the indanone system.

Research into this specific isomer is driven by the quest to understand how this precise substitution pattern affects its chemical reactivity and biological potential. The synthesis of this compound itself is an area of interest, with methods being developed to produce it efficiently. One reported synthesis involves the methylation of 4-hydroxy-1-indanone (B1297909). prepchem.com

The exploration of this compound and its derivatives could lead to the discovery of novel compounds with valuable applications. For example, energetic studies on methoxy-substituted indanones have been conducted to understand the effects of the methoxy group on the compound's thermodynamic properties. researchgate.net While specific research on the biological activities of this compound is still emerging, the known importance of the indanone scaffold and the influence of hydroxy and methoxy functionalizations provide a strong rationale for its continued investigation.

Chemical Data and Properties

Below are tables detailing some of the known chemical properties and identifiers for this compound and its related precursors.

Table 1: Properties of 4-Hydroxy-1-indanone

Property Value
Molecular Weight 148.16 g/mol
Melting Point 243 °C

Data sourced from reference

Table 2: Properties of 5-Methoxy-1-indanone

Property Value
Molecular Formula C10H10O2 chembk.com
Molar Mass 162.19 g/mol chembk.com
Melting Point 107-109 °C chembk.com
Appearance Crystalline Powder chembk.com

Data sourced from reference chembk.com

Table 3: Synthesis of 4-Methoxy-1-indanone (B81218)

Reactants Reagents Product
4-hydroxy-1-indanone Methyl iodide, anhydrous potassium carbonate 4-Methoxy-1-indanone prepchem.com

Data sourced from reference prepchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B3385793 4-Hydroxy-5-methoxy-1-indanone CAS No. 66487-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-5-methoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-5-3-6-7(10(9)12)2-4-8(6)11/h3,5,12H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDBZTOTAJPENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460452
Record name 2,3-dihydro4-hydroxy-5-methoxy-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66487-71-6
Record name 2,3-dihydro4-hydroxy-5-methoxy-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation of Indanone Derivatives

Discovery and Characterization of Indanone Structures from Natural Sources

Indanone derivatives are a class of naturally occurring compounds that have been isolated from diverse biological sources, including cyanobacteria, fungi, and plants. While direct isolation of 4-Hydroxy-5-methoxy-1-indanone from a natural source is not prominently documented in publicly available research, the isolation of closely related analogues provides a basis for understanding its likely origins and characterization methods.

For instance, a notable indanone derivative, 4-hydroxy-7-methyl-1-indanone (B3253230), has been successfully isolated from the cyanobacterium Nostoc commune. researchgate.netresearchgate.net The discovery of this compound, which shares the core 4-hydroxy-1-indanone (B1297909) structure, involved bioguided isolation techniques. Its structure was elucidated using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). researchgate.net These analytical techniques are fundamental in characterizing the precise arrangement of atoms and functional groups within a molecule.

Another example is the isolation of a novel indanone from the filamentous marine cyanobacterium Lyngbya majuscula, which was also characterized spectroscopically. acs.orgescholarship.org Furthermore, the class of indanone derivatives known as pterosins are found in ferns. universiteitleiden.nl Fungi have also been identified as a source of indanone-related structures. unimi.it For example, biotransformation studies using the fungus Penicillium brasilianum with 1-indanone (B140024) as a substrate yielded hydroxylated derivatives like (-)-(R)-3-hydroxy-1-indanone. jmb.or.kr

The characterization of these natural indanones typically relies on a suite of advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework and the connectivity of atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula, while tandem MS (MS/MS) experiments help in fragmenting the molecule to elucidate its substructures. researchgate.net

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for characterizing the aromatic system.

X-ray Crystallography: When a crystalline sample of sufficient quality can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule. mdpi.com

Biosynthetic Pathways of Substituted Indanones (Hypothetical and Verified)

The biosynthetic pathways for many substituted indanones, including this compound, are not yet fully elucidated. However, based on the known biosynthesis of other plant and microbial secondary metabolites with similar structural features, a hypothetical pathway can be proposed.

The formation of the indanone core likely originates from the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. These precursors can undergo a series of modifications, including deamination, hydroxylation, and chain extension, often via the polyketide pathway, to form a phenylpropanoid intermediate. Intramolecular cyclization of a suitably functionalized phenylpropanoic acid derivative is a common strategy for forming the five-membered ring of the indanone skeleton.

For this compound, a plausible biosynthetic route could involve:

Formation of a substituted cinnamic acid derivative: Starting from an early precursor from the shikimate pathway, a series of enzymatic reactions including hydroxylation and methylation would lead to a specific cinnamic acid derivative.

Side chain modification: The cinnamic acid derivative would then undergo chain shortening or other modifications to form a 3-phenylpropanoic acid derivative.

Intramolecular Cyclization: An enzyme-catalyzed intramolecular Friedel-Crafts type acylation would then form the indanone ring system. The positions of the hydroxyl and methoxy (B1213986) groups on the aromatic ring are determined by the specific enzymes involved in the earlier hydroxylation and methylation steps.

While this represents a chemically plausible route, it is important to note that this is a generalized and hypothetical pathway. The actual biosynthetic machinery in a producing organism could involve different intermediates and enzymatic steps. Verified biosynthetic pathways for specific indanones are an active area of research.

Chemodiversity and Distribution of this compound Related Analogues in Nature

The structural motif of indanone is present in a diverse array of natural products, highlighting the chemodiversity that can be generated around this core scaffold. These analogues are distributed across different biological kingdoms, from bacteria and fungi to plants.

The diversity of these compounds arises from variations in the substitution pattern on both the aromatic and the cyclopentanone (B42830) rings. Common modifications include hydroxylation, methylation, and the attachment of different side chains. This chemodiversity is a result of the evolutionary adaptation of organisms, leading to the production of compounds with specific biological activities.

Below is a table showcasing some of the naturally occurring or synthetically derived indanone analogues related to this compound, illustrating the chemical diversity within this compound class.

Compound NameNatural Source/OriginReference(s)
4-Hydroxy-7-methyl-1-indanoneNostoc commune (Cyanobacterium) researchgate.net, researchgate.net
Pterosin BPteris ensiformis (Fern) nih.gov
1-methoxy-6-methyl-3-oxo-2,3-dihydro-1H-4-aldehydeMarine cyanobacteria acs.org, nih.gov
(-)-(R)-3-hydroxy-1-indanonePenicillium brasilianum (Fungus) - Biotransformation product jmb.or.kr

Interactive Data Table of Indanone Analogues

Compound NameNatural Source/OriginReference(s)
4-Hydroxy-7-methyl-1-indanoneNostoc commune (Cyanobacterium) researchgate.net, researchgate.net
Pterosin BPteris ensiformis (Fern) nih.gov
1-methoxy-6-methyl-3-oxo-2,3-dihydro-1H-4-aldehydeMarine cyanobacteria acs.org, nih.gov
(-)-(R)-3-hydroxy-1-indanonePenicillium brasilianum (Fungus) - Biotransformation product jmb.or.kr

The distribution of these analogues in nature suggests that the indanone scaffold is a versatile template that has been utilized by different organisms for the production of a wide range of secondary metabolites. The study of this chemodiversity is crucial for the discovery of new bioactive compounds.

Synthetic Methodologies for 4 Hydroxy 5 Methoxy 1 Indanone and Analogues

Strategies for Carbon Framework Construction

Key to the synthesis of indanones is the formation of the five-membered ring fused to the aromatic core. Several classical and modern organic reactions are employed for this purpose.

Intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones. nih.gov This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.orgnih.gov The direct dehydrative cyclization of 3-arylpropionic acids is often preferred due to its environmental benefits, though it can be more challenging than using acid chlorides. nih.gov Various catalysts and reaction conditions have been developed to promote this transformation, including protic acids like polyphosphoric acid (PPA) and methanesulfonic acid (MSA), as well as Lewis acids such as aluminum chloride (AlCl₃). nih.govniscpr.res.in For instance, the synthesis of 4-methoxy-7-methyl-1-indanone (B14044074) (5) was achieved by treating 3-(2′-methoxy-5′-methylphenyl)propanoic acid (4) with PPA at 70°C. niscpr.res.in

Microwave-assisted intramolecular Friedel-Crafts acylation has been shown to be an environmentally benign method for synthesizing 1-indanones in good yields, often with reduced reaction times. beilstein-journals.org Metal triflates have also been employed as catalysts in these reactions. beilstein-journals.org

Intramolecular Friedel-Crafts alkylation, while less common for 1-indanone (B140024) synthesis, can also be utilized. A domino intramolecular Friedel-Crafts acylation/carbonyl alpha-tert-alkylation reaction has been used to create sterically congested 1-indanone-containing tricyclic structures. science.gov

Table 1: Examples of Intramolecular Friedel-Crafts Acylation for Indanone Synthesis
PrecursorCatalyst/ReagentProductYieldReference
3-Arylpropionic acidsMetal triflate, Microwave1-IndanonesGood beilstein-journals.org
3-(2′-methoxy-5′-methylphenyl)propanoic acidPolyphosphoric acid (PPA)4-Methoxy-7-methyl-1-indanone- niscpr.res.in
Phenylpropionic acid chlorideAluminum chloride (AlCl₃)1-Indanone90% nih.gov
3-Arylpropionic acid derivativeThionyl chloride, then AlCl₃1-Indanone derivative- beilstein-journals.org

The cyclization of phenylpropionic acids is a fundamental and widely used method for constructing the 1-indanone framework. nbinno.comwikipedia.org This transformation is a key step in many synthetic routes and can be catalyzed by various acids. epo.org For example, 3-phenylpropanoic acid can be cyclized to 1-indanone. wikipedia.org A specific application of this is the synthesis of 4,5-dichloro-1-indanone from the corresponding disubstituted phenylpropionic acid using thionyl chloride and aluminum chloride, or alternatively, polyphosphoric acid. epo.org

Phenol (B47542) derivatives also serve as important precursors. For instance, the synthesis of 4-hydroxy-7-methyl-1-indanone (B3253230) (1) can be achieved from 3,4-dihydro-6-methylcoumarin (B1604788) (6) by fusion with anhydrous aluminum chloride. niscpr.res.in This reaction provides a direct route to the hydroxylated indanone.

The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones, including indanones. nih.gov This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone. beilstein-journals.orgnih.gov Both Brønsted and Lewis acids can be used to promote this transformation. nih.gov For example, chalcones can undergo Nazarov cyclization in the presence of trifluoroacetic acid to yield 1-indanones. beilstein-journals.orgnih.gov

Modern variations of the Nazarov cyclization have expanded its utility. Dicationic iridium(III) catalysts have been used for the synthesis of functionalized 1-indanones under mild conditions. beilstein-journals.org Furthermore, the reactivity and selectivity of the Nazarov cyclization can be controlled by the substitution pattern on the dienone substrate. beilstein-journals.org Triflic acid (TfOH) has also been shown to promote the Nazarov cyclization of certain enones to form indanones. researchgate.net

Table 2: Examples of Nazarov Cyclization for Indanone Synthesis
SubstrateCatalyst/ReagentProductYieldReference
Chalcone (B49325)Trifluoroacetic acid1-Indanone- beilstein-journals.orgnih.gov
ChalconeTrifluoroacetic acid6-Methoxy-3-phenyl-1-indanone88% nih.gov
Dienones with electron-donating and -withdrawing groupsCu(OTf)₂ or Cu(ClO₄)₂Substituted 1-indanonesHigh beilstein-journals.org
1-Aryl-4,4,4-trichlorobut-2-en-1-onesTriflic acid (TfOH)3-Trichloromethylindan-1-onesUp to 92% researchgate.net

Regioselective Functionalization Techniques

The introduction of specific functional groups, such as hydroxyl and methoxy (B1213986) groups, at desired positions on the indanone core is crucial for tuning the properties of the final molecule.

Regioselective hydroxylation and methoxylation are key steps in the synthesis of compounds like 4-hydroxy-5-methoxy-1-indanone. The synthesis of 5-hydroxy-6-methoxy-1-indanone, for example, can be achieved from 3-(3-hydroxy-4-methoxyphenyl)propionic acid via cyclization with trifluoromethanesulfonic acid. chemicalbook.com

Asymmetric hydroxylation of indanones has also been reported. For instance, 5-chloro-2-methoxycarbonyl-1-indanone can be asymmetrically hydroxylated using cinchonine (B1669041) as a chiral catalyst to yield the corresponding 2-hydroxy derivative with high enantiomeric excess. Another method involves the use of a vanadyl acetylacetonate (B107027) complex for the hydroxylation of the same substrate. Synergistic catalysis involving chiral bifunctional ammonium (B1175870) iodides and aldimines has been developed for the asymmetric α-hydroxylation of β-ketoesters, which can be applied to indanone derivatives. acs.org

Methoxylation can be achieved through standard procedures. For example, 4-methoxy-1-indanone (B81218) can be synthesized by treating 4-hydroxy-1-indanone (B1297909) with methyl iodide in the presence of potassium carbonate. prepchem.com

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org While specific examples for this compound are not detailed in the provided context, this methodology is generally applicable for introducing substituents at specific positions on the aromatic ring of indanones.

Halogenation, particularly bromination, followed by coupling reactions is another common strategy. For instance, 6-methoxy-3-phenyl-1-indanone can be brominated at the 2-position using bromine in diethyl ether. nih.gov This bromo-indanone can then serve as a precursor for further transformations. Palladium-catalyzed coupling reactions are frequently employed for the synthesis of polysubstituted arenes and can be applied to halogenated indanone intermediates. nih.govscispace.com

Advanced Synthetic Approaches

While specific advanced synthetic literature for this compound is limited, extensive research has been conducted on its analogues and the broader class of 1-indanones. These advanced methodologies focus on improving efficiency, reducing reaction steps, and achieving stereoselectivity. The following sections detail techniques that are applicable to the synthesis of this compound and its related compounds.

One-Pot Synthesis Techniques

One-pot syntheses are highly valued in organic chemistry for their efficiency, which combines multiple reaction steps into a single sequence without isolating intermediates. This approach saves time, resources, and reduces waste.

An efficient and scalable one-pot process has been developed for the preparation of various 1-indanones directly from benzoic acids. beilstein-journals.orgresearchgate.net This method involves the reaction of a substituted benzoyl chloride (formed in situ from the corresponding benzoic acid and thionyl chloride) with ethylene, followed by an intramolecular Friedel–Crafts alkylation catalyzed by aluminum chloride. researchgate.net This process is cost-effective and suitable for large-scale manufacturing. researchgate.net

A notable one-pot method has been patented for the synthesis of 5-hydroxy-1-indanone (B188539), an isomer of the target compound. google.com This process starts with readily available anisole (B1667542) and 3-chloropropionyl chloride. The reaction proceeds through a Friedel-Crafts acylation to form an intermediate, which then undergoes cyclization and demethylation in a single pot to yield the final product with a high yield. google.com

Table 1: Example of a One-Pot Synthesis for 5-Hydroxy-1-indanone google.com
Starting MaterialsCatalyst SystemKey StepsReaction ConditionsYield
Anisole, 3-Chloropropionyl ChlorideAlCl3/LiCl/NaBr1. Friedel-Crafts Acylation 2. Cyclization (Intramolecular Friedel-Crafts Alkylation) 3. Ether Cleavage (Demethylation)Step 1: Room temperature, 15h Step 2 & 3: Molten state, 135°C, 6h86.5%

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving product yields compared to conventional heating methods. semanticscholar.org The use of microwave irradiation can reduce reaction times from hours to minutes. tandfonline.comnih.gov

A prominent application of this technology in indanone synthesis is the Nazarov cyclization of chalcones. Research has shown that microwave heating can dramatically shorten the reaction time for this cyclization. nih.govpreprints.org For example, the conversion of a chalcone to its corresponding indanone in the presence of trifluoroacetic acid (TFA) required 4 hours with conventional heating, but only 20 minutes under microwave irradiation at the same temperature. nih.gov This acceleration is a common feature, making microwave-assisted protocols highly efficient for synthesizing indanone scaffolds. tandfonline.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Nazarov Cyclization for Indanone Synthesis nih.gov
MethodReaction TimeTemperatureResult
Conventional Heating4 hours120°CSuccessful Cyclization
Microwave Irradiation20 minutes120°CSuccessful Cyclization

This technique has been applied to a variety of indanone-related syntheses, including multi-component reactions to create complex spiro-indanone derivatives, demonstrating its versatility. tandfonline.comresearchgate.net

Catalytic Asymmetric Synthesis for Chiral Indanones (if applicable to the compound or its direct precursors)

While this compound itself is not chiral, catalytic asymmetric synthesis is crucial for producing chiral indanone derivatives, which are valuable intermediates for biologically active compounds. rsc.org These methods establish stereocenters with high enantioselectivity, often using chiral catalysts based on transition metals.

One advanced approach involves the use of dinuclear zinc catalysts for the asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins. researchgate.net This reaction cascade proceeds with excellent enantioselectivities (up to 96% ee) and good yields. The process is atom-economical and has been demonstrated on a gram scale, highlighting its practical utility. researchgate.net

Table 3: Dinuclear Zinc-Catalyzed Asymmetric Michael Addition of α-Hydroxy-1-indanones researchgate.net
Catalyst SystemSubstratesKey FeaturesYield RangeEnantioselectivity (ee)
Dinuclear Zinc Complex with Chiral Ligand (L4)α-Hydroxy-1-indanones, NitroenonesAsymmetric Michael addition, intramolecular cyclization, retro-Claisen reaction56-82%79-96%

Other successful strategies include:

Rhodium-catalyzed asymmetric reactions , such as the intramolecular 1,4-addition of boronic acids to chalcone derivatives to form enantioenriched 3-aryl-1-indanones. organic-chemistry.org

Cobalt-catalyzed asymmetric hydrogenation of α-hydroxy ketones, which can produce chiral 1,2-diols, key precursors for various pharmaceuticals. researchgate.net

Ruthenium-catalyzed asymmetric transfer hydrogenation of substituted indanones to produce chiral indanols with high stereoselectivity. whiterose.ac.uk

These methods underscore the significant progress in creating complex, chiral molecules based on the indanone framework. rsc.org

Evaluation of Synthetic Efficiency and Scalability

The efficiency and scalability of a synthetic route are critical for its practical application, particularly in industrial and pharmaceutical contexts. An ideal synthesis is cost-effective, high-yielding, safe, and environmentally benign.

The one-pot synthesis of 1-indanones from benzoic acids is a prime example of an efficient and scalable process. researchgate.net By combining three operational steps into a single pot and using inexpensive, readily available starting materials, it significantly improves on traditional multi-step methods. Its demonstrated applicability to various substituted indanones makes it a robust platform for manufacturing. researchgate.net

Another highly efficient method, reported for the synthesis of the isomeric 6-hydroxy-5-methoxy-1-indanone, is the cyclization of 3-(3-hydroxy-4-methoxyphenyl)propionic acid using trifluoromethanesulfonic acid (TFMSA) . This reaction achieves a remarkable 95% yield with high purity (>98%) under mild conditions. The high efficiency minimizes the need for extensive purification, which is a major advantage for scalability. However, the corrosive nature of TFMSA requires specialized equipment, a factor that must be considered in a large-scale setup.

Advanced Structural and Conformational Elucidation of 4 Hydroxy 5 Methoxy 1 Indanone

High-Resolution Spectroscopic Characterization for Detailed Structural Assignments

High-resolution spectroscopy provides the foundational data for determining the molecular structure of 4-Hydroxy-5-methoxy-1-indanone. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) offer complementary information to piece together a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are fundamental for structural confirmation.

Detailed ¹H NMR analysis allows for the assignment of each proton in the molecule. The aromatic protons would exhibit splitting patterns (e.g., doublets) characteristic of their substitution pattern on the benzene (B151609) ring. The chemical shifts of the methylene (B1212753) protons in the five-membered ring provide insight into their electronic environment, influenced by the adjacent carbonyl group and the aromatic system. The methoxy (B1213986) group would appear as a distinct singlet, while the phenolic hydroxyl proton's signal can vary in position and shape depending on solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbonyl carbon (C-1) is typically observed in the downfield region (~190-205 ppm). The aromatic carbons show distinct signals based on their substituents (hydroxyl and methoxy groups), and the aliphatic carbons of the indanone ring can be unambiguously assigned.

While specific, peer-reviewed NMR spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on established values for similar indanone structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values and actual experimental data may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-~200
C2~2.7~25
C3~3.1~36
C3a-~130
C4-~145
C5-~148
C6~7.0~115
C7~7.3~125
C7a-~155
5-OCH₃~3.9~56
4-OHVariable-

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are essential for confirming the elemental composition of this compound. HRMS provides a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which can be used to definitively determine its chemical formula, C₁₀H₁₀O₃.

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion would be expected to undergo fragmentations such as the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO) from the ketone, which are common pathways for such structures. Analysis of these fragments helps to confirm the connectivity of the molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion Formula Calculated m/z Description
[M]⁺C₁₀H₁₀O₃178.0630Molecular Ion
[M-CH₃]⁺C₉H₇O₃163.0395Loss of a methyl radical
[M-CO]⁺C₉H₁₀O₂150.0681Loss of carbon monoxide

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the bonding within this compound.

The IR spectrum is expected to show several characteristic absorption bands. A strong, sharp band around 1680-1700 cm⁻¹ corresponds to the C=O stretching vibration of the five-membered ring ketone. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, with its broadness suggesting intermolecular hydrogen bonding. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group and the phenolic hydroxyl group would be visible in the fingerprint region (1000-1300 cm⁻¹).

Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, non-polar bonds often give stronger signals in Raman than in IR. Aromatic ring stretching modes typically give rise to strong Raman bands between 1500 and 1650 cm⁻¹.

Table 3: Key Expected Vibrational Frequencies

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (H-bonded)~3350 (broad)Weak
Aromatic C-H Stretch~3050-3100Strong
Aliphatic C-H Stretch~2850-2960Strong
C=O Stretch~1690 (strong)Moderate
Aromatic C=C Stretch~1500-1620Strong
C-O Stretch (Aryl Ether)~1260Moderate
C-O Stretch (Phenol)~1200Moderate

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While spectroscopic methods provide crucial data on connectivity and functional groups, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of the molecule in the solid state. This technique would provide definitive data on bond lengths, bond angles, and torsion angles.

For this compound, X-ray analysis would confirm the planarity of the indanone ring system. A key feature of the crystal structure would be the intermolecular interactions, particularly hydrogen bonding. The hydroxyl group at C-4 can act as a hydrogen bond donor, potentially forming bonds with the carbonyl oxygen of a neighboring molecule. These interactions dictate the crystal packing and the formation of supramolecular architectures, such as chains or sheets. Although no specific crystallographic data for the 4-hydroxy-5-methoxy isomer has been published, studies on the related 4-hydroxy-1-indanone (B1297909) show that molecules are linked by intermolecular O—H···O hydrogen bonds, forming infinite one-dimensional chains.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are studied)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties like circular dichroism (CD). However, this technique would become highly relevant if chiral derivatives were to be synthesized.

For instance, if a substituent were introduced at the C-2 or C-3 position of the indanone ring, a stereocenter could be created. The resulting enantiomers would be indistinguishable by NMR or MS but could be identified and their absolute configuration assigned using CD spectroscopy. The interaction of the chiral molecule with circularly polarized light produces a unique CD spectrum, with positive or negative bands (Cotton effects) corresponding to electronic transitions. By comparing the experimental CD spectrum to theoretical spectra calculated using computational methods like Density Functional Theory (DFT), the absolute configuration (R or S) of the chiral center can be determined. While this analysis is powerful, there are currently no published studies on the chiroptical properties of chiral derivatives of this compound.

Chemical Reactivity and Mechanistic Studies of 4 Hydroxy 5 Methoxy 1 Indanone

Reaction Pathways and Intermediate Characterization

The synthesis of 4-Hydroxy-5-methoxy-1-indanone is a key area of study, with the primary route involving an intramolecular cyclization. A common and effective method is the acid-catalyzed cyclization of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid. This precursor is often derived from the hydrogenation of the naturally abundant ferulic acid. tandfonline.com

The mechanism for this transformation typically follows a Friedel-Crafts acylation pathway. In the presence of a strong acid, such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFMSA), the carboxylic acid is protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequently, an intramolecular electrophilic attack on the electron-rich aromatic ring occurs, leading to the formation of the five-membered ring of the indanone core. The final step involves rearomatization through the loss of a water molecule to yield the stable indanone structure. The characterization of the key intermediate, 3-(3-hydroxy-4-methoxyphenyl)propanoic acid, is crucial for confirming the reaction's progress before the final cyclization step.

Alternative pathways to substituted indanones often employ a "one-pot" synthesis approach. For instance, a method for producing 5-hydroxy-1-indanone (B188539) involves the Friedel-Crafts acylation of anisole (B1667542) with 3-chloropropionyl chloride, followed by an intramolecular alkylation and demethylation, which could be adapted for the synthesis of this compound by using a suitably substituted anisole derivative. google.com

A summary of a typical synthesis pathway is presented below:

StepReactant(s)Reagent(s)Product
1Ferulic acidH₂, Pd/C3-(4-Hydroxy-3-methoxyphenyl)propanoic acid
23-(4-Hydroxy-3-methoxyphenyl)propanoic acidPolyphosphoric Acid (PPA) or Trifluoromethanesulfonic Acid (TFMSA)This compound

Derivatization and Functionalization Strategies

The functional groups of this compound provide multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives.

The ketone group at the C-1 position is a primary site for reactions. It can undergo reduction to form the corresponding indanol, 1-hydroxy-4-hydroxy-5-methoxyindane, using reducing agents like sodium borohydride (B1222165). This reaction is often stereoselective, leading to the formation of specific isomers.

Another significant reaction at the ketone carbonyl is the aldol (B89426) condensation. This reaction typically involves the enolate of the indanone reacting with an aldehyde or ketone. For instance, 2-benzylidene-1-indanone (B110557) derivatives are synthesized through an acid- or base-catalyzed aldol condensation between a substituted 1-indanone (B140024) and a benzaldehyde. nih.govrsc.org It is expected that this compound would react similarly with various aldehydes to produce the corresponding 2-benzylidene derivatives. The mechanism involves the formation of a β-hydroxy ketone intermediate, which then dehydrates to form the α,β-unsaturated ketone product. rsc.org

The phenolic hydroxyl and methoxy (B1213986) groups on the aromatic ring are also amenable to various transformations. The hydroxyl group can be readily alkylated or acylated. For example, the methylation of 4-hydroxy-1-indanone (B1297909) to 4-methoxy-1-indanone (B81218) is achieved using methyl iodide in the presence of a base like potassium carbonate. nih.gov This suggests that the hydroxyl group of this compound could be selectively functionalized.

Conversely, the methoxy group can be cleaved to yield a dihydroxy derivative. This demethylation is often accomplished using strong acids like hydrobromic acid or Lewis acids such as aluminum chloride. researchgate.net For related structures like 6,7-dichloro-2-phenyl-5-methoxy-1-indanone, demethylation has been achieved using pyridine (B92270) hydrochloride at elevated temperatures. drugfuture.com

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl and methoxy groups. The positions for substitution are directed by these groups. The hydroxyl group is a stronger activating group than the methoxy group, and both are ortho-, para-directing. In this compound, the positions ortho and para to the hydroxyl group are C-3 (part of the fused ring), C-5 (occupied by the methoxy group), and C-6. The position ortho to the methoxy group is C-4 (occupied by the hydroxyl group) and C-6. Therefore, electrophilic substitution is most likely to occur at the C-6 position, which is activated by both the hydroxyl and methoxy groups.

Examples from related compounds support this. Nitration of 6-methoxy-1-indanone (B23923) can be a step towards synthesizing 5-hydroxy-6-methoxy-1-indanone. For 5-methoxy-1-indanone, bromination in acetic acid leads to substitution on the aromatic ring. bath.ac.uk These examples indicate that electrophilic substitution on this compound is a viable method for introducing further functionality onto the aromatic core.

The general mechanism of the Mannich reaction involves the formation of an Eschenmoser's salt-like iminium ion from formaldehyde (B43269) and the secondary amine, which then acts as the electrophile in the substitution reaction on the activated aromatic ring. organic-chemistry.org

Structure-Reactivity Relationships within the Indanone Core

The reactivity of the indanone core is significantly influenced by the nature and position of the substituents on the aromatic ring. In this compound, the electron-donating hydroxyl and methoxy groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted 1-indanone.

The position of these substituents is also critical. For example, in the context of forming arylidene indanone derivatives for use as adenosine (B11128) receptor antagonists, a hydroxyl group at the C-4 position was found to be favorable for binding affinity. nih.gov The electronic effects of the substituents are transmitted through the fused ring system, influencing the reactivity of the ketone carbonyl. The electron-donating groups can increase the nucleophilicity of the enolate formed at the C-2 position, potentially affecting the rate and yield of aldol condensations.

In rhodium-catalyzed carbonylative arylation of alkynes, it has been observed that indanones with methoxy-substituted phenylboroxines generally give lower yields than those with methyl-substituted ones, suggesting that electronic factors play a significant role in such transition-metal-catalyzed reactions. iyte.edu.tr The increased lipophilicity of methoxy-substituted derivatives can also influence their properties and reactivity in different solvent systems. rsc.org

Oxidative and Reductive Transformations

The chemical reactivity of this compound is characterized by its principal functional groups: a phenolic hydroxyl group, an aromatic methoxy group, a ketone, and an activated methylene (B1212753) group adjacent to the carbonyl. These sites dictate the molecule's behavior under oxidative and reductive conditions. While specific studies on the transformative reactions of this compound are not extensively detailed in the available literature, its reactivity can be inferred from the well-established chemistry of analogous phenolic and indanone structures.

Oxidative Transformations

The oxidation of this compound can proceed at several positions, primarily targeting the phenolic hydroxyl group and the active methylene (C2) position.

The phenolic nature of the molecule makes it susceptible to oxidation, a reaction common for phenolic compounds, which can be catalyzed by enzymes or chemical reagents. rsc.orgcopernicus.org Oxidation of the phenol (B47542) can potentially lead to the formation of quinone-type structures, though this can also lead to polymerization or degradation, especially under harsh conditions. For instance, cerium ammonium (B1175870) nitrate (B79036) (CAN) has been used for the oxidation of related indanone structures. beilstein-journals.org

Another significant oxidative pathway involves the α-methylene group adjacent to the ketone. The oxidation of the indane core to an indanone is a known transformation. nih.gov For 1-indanone systems, this position is activated and can be oxidized to introduce a second carbonyl group, yielding a 1,2-indanedione derivative. This type of reaction is often accomplished using reagents like selenium dioxide or other moderate oxidants.

Table 1: Potential Oxidative Transformations of this compound

Reaction TypePotential Reagent(s)Expected ProductNotes
α-Hydroxylation/OxidationO₂, Base; SeO₂; CrO₃4-Hydroxy-5-methoxy-1,2-indanedioneOxidation of the C2 position is a common pathway for 1-indanones. The choice of oxidant is crucial to avoid over-oxidation or side reactions on the phenolic ring.
Phenolic OxidationCerium Ammonium Nitrate (CAN), Fremy's SaltQuinone derivativesThe electron-donating groups (-OH, -OCH₃) activate the aromatic ring, making it susceptible to oxidation, which could lead to complex quinone structures or polymerization. beilstein-journals.org

Reductive Transformations

Reductive processes for this compound primarily target the ketone functional group. The reduction of the carbonyl group is a fundamental transformation in organic synthesis.

The most common reduction transforms the C1 ketone into a secondary alcohol, yielding 4-Hydroxy-5-methoxy-1-indanol. This is typically achieved with high efficiency using hydride-based reducing agents. For example, sodium borohydride (NaBH₄) is widely used for the reduction of ketones to alcohols and has been successfully applied to various substituted indanones. google.comgoogle.comacs.org Similarly, lithium aluminum hydride (LiAlH₄) can be used, offering a more powerful reduction, although with less selectivity if other reducible functional groups were present.

Catalytic hydrogenation is another effective method for the reduction of the indanone carbonyl group. Using hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can convert the ketone to an alcohol. niscpr.res.in This method is often clean and results in high yields. For instance, the hydrogenation of related substituted indanones and precursors has been shown to proceed with high or even quantitative yields. nih.govniscpr.res.in Under more forcing conditions (higher pressure and temperature), catalytic hydrogenation can also lead to the reduction of the aromatic ring or hydrogenolysis of the hydroxyl and methoxy groups, although this typically requires more vigorous conditions than the reduction of the ketone.

Table 2: Potential Reductive Transformations of this compound

Reaction TypeReagent(s)Expected ProductReported Yields (Analogous Systems)
Ketone ReductionSodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄)4-Hydroxy-5-methoxy-1-indanolHigh yields are typical for this type of reduction. google.comgoogle.comacs.org
Catalytic HydrogenationH₂, Pd/C4-Hydroxy-5-methoxy-1-indanolQuantitative yields have been reported for the hydrogenation of similar substrates. niscpr.res.in

Computational and Theoretical Investigations of 4 Hydroxy 5 Methoxy 1 Indanone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT, Ab Initio Methods)

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 4-Hydroxy-5-methoxy-1-indanone. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable molecular geometries and to analyze their electronic structures. acs.orgscilit.comnih.govacs.org

For indanone derivatives, theoretical calculations are often performed using DFT with functionals like B3LYP and MPW1B95, combined with basis sets such as 6-311G** and cc-pVTZ. nih.govacs.org These methods are used to optimize the molecular geometry, predicting bond lengths and angles, and to ascertain the most stable conformations. nih.govacs.org For instance, studies on related methoxy-substituted indanones have successfully used the G3(MP2)//B3LYP level of theory to determine gas-phase standard molar enthalpies of formation, showing good agreement with experimental data. mdpi.comresearchgate.netresearchgate.net

In a study on 5,6-dimethoxy-1-indanone (B192829), DFT calculations at the CAM-B3LYP/6-311G(d,p) level were used to optimize the geometry. nih.gov The calculated bond length for the carbonyl group (C=O) was found to be 1.213 Å, which correlates well with experimental data. nih.gov The C-C bond distances in the six-membered aromatic ring typically fall within the range of 1.383–1.431 Å, while those in the five-membered ring are between 1.473-1.546 Å. nih.gov Such computational approaches provide a detailed picture of the three-dimensional structure of these molecules.

Table 1: Representative Optimized Geometrical Parameters for an Indanone Derivative (5,6-dimethoxy-1-indanone) using DFT

ParameterBondCalculated Bond Length (Å)
Bond LengthsC=O1.213
C-C (Aromatic Ring)1.383 - 1.431
C-C (Five-membered Ring)1.473 - 1.546

Note: Data is based on calculations for 5,6-dimethoxy-1-indanone as a representative analogue. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, providing insights into the reactivity and kinetic stability of a molecule. materialsciencejournal.orgdergipark.org.trdergipark.org.trdntb.gov.uaresearchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For various indanone derivatives, FMO analysis has been used to predict their chemical behavior. materialsciencejournal.orgdntb.gov.ua For example, in arylidene indanones, the distribution of HOMO and LUMO orbitals helps to understand the charge transfer characteristics within the molecule, which is vital for its bioactive properties. materialsciencejournal.org In computational studies of related compounds, the HOMO is often located over the indanone ring system and substituents, while the LUMO may be distributed over the entire molecule or concentrated on specific groups, indicating sites susceptible to nucleophilic attack.

Table 2: FMO Parameters for a Representative Indanone Derivative

ParameterEnergy (eV)
HOMO Energy-6.1375
LUMO Energy-1.8057
HOMO-LUMO Energy Gap (ΔE)4.3318

Note: Data is based on calculations for a representative pyrazoline derivative of a chalcone (B49325), which shares structural similarities with arylidene indanones. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution on a molecule's surface, thereby predicting its reactive sites for electrophilic and nucleophilic interactions. dergipark.org.trdergipark.org.trresearchmap.jp The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions with near-zero or neutral potential. researchgate.net

In studies of indanone derivatives, MEP analysis helps to identify the most reactive parts of the molecule. dergipark.org.trdergipark.org.tr For this compound, the oxygen atoms of the carbonyl and hydroxyl groups, as well as the methoxy (B1213986) group, would be expected to be regions of high electron density (red), making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms, particularly the hydroxyl proton, would exhibit a positive potential (blue), marking them as sites for nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target. researchmap.jp

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm their structure and understand their electronic transitions. nih.govdntb.gov.ua Theoretical calculations can generate simulated spectra, including FT-IR, Raman, NMR, and UV-Visible spectra.

For indanone derivatives, DFT calculations have been employed to predict vibrational frequencies (FT-IR and Raman). nih.gov The calculated wavenumbers are often scaled to correct for systematic errors arising from the approximations in the theoretical model, leading to a good agreement between theoretical and experimental spectra. dntb.gov.ua Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, aiding in the assignment of experimental signals. nih.gov

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions, such as the HOMO to LUMO transition. dntb.gov.ua This allows for the interpretation of the absorption bands observed in experimental UV-Vis spectra, providing insights into the electronic structure of the molecule. dntb.gov.ua

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. nih.govnih.gov These simulations provide detailed information about conformational changes, molecular flexibility, and the influence of the surrounding environment, such as a solvent or a biological receptor. nih.govconicet.gov.ar

For indanone derivatives, MD simulations have been used to investigate their binding stability with biological targets. nih.govnih.govbohrium.com For example, simulations can explore how an indanone derivative interacts with the active site of an enzyme, revealing key binding conformations and the stability of the protein-ligand complex over time. nih.govbohrium.com MD simulations are also used to study the phenomenon of self-aggregation of certain indanone derivatives in aqueous solutions and their interactions with other molecules like cyclodextrins, which can be used to improve solubility. conicet.gov.ar This provides insight into the molecular mechanisms governing these interactions, which is not always achievable through experimental methods alone. conicet.gov.ar

Thermodynamic and Kinetic Modeling of Reactions and Transformations

The thermodynamic and kinetic properties of reactions involving this compound are essential for understanding its formation, stability, and reactivity. Computational and experimental methods are used in conjunction to model these aspects.

Thermodynamic Modeling: High-level ab initio calculations, such as the G3(MP2)//B3LYP method, have been successfully used to determine the gas-phase standard molar enthalpies of formation (ΔfH°(g)) for various methoxy- and methyl-substituted indanones. mdpi.comresearchgate.net These computational results have shown good agreement with experimental data obtained from techniques like static-bomb combustion calorimetry. scilit.comnih.govacs.orgmdpi.com For instance, a study on methoxy-indanones revealed that the presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹. mdpi.comresearchgate.netresearchgate.net This stabilizing effect is an important thermodynamic consideration.

Table 3: Computationally Derived Gas-Phase Enthalpies of Formation for Methoxy-Indanone Isomers

CompoundCalculated ΔfH°(g) (kJ·mol⁻¹)
4-Methoxy-1-indanone (B81218)-219.1 ± 3.3
5-Methoxy-1-indanone-220.3 ± 3.3

Source: mdpi.com

Kinetic Modeling: Kinetic modeling is used to understand the rates and mechanisms of chemical transformations. For reactions involving indanones, such as hydrogenation, kinetic models like the Langmuir-Hinshelwood-Hinshelwood-Watson (LHHW) have been successfully applied. researchgate.netmdpi.com This model, which describes the surface reaction between adsorbed species, has been used to fit experimental data for the liquid-phase hydrogenation of 1-indanone (B140024). researchgate.netmdpi.com Other investigations have explored the kinetics of processes like decarboxylative annulation to synthesize indanones, using experiments such as kinetic isotope effect (KIE) studies to probe the rate-determining steps of the reaction mechanism. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling for Analogue Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches used extensively in drug design and materials science to develop analogues of a lead compound. researchgate.netjocpr.comjocpr.comconicet.gov.arcncb.ac.cnnih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

For indanone derivatives, QSAR models have been developed to understand the structural requirements for specific biological activities, such as the inhibition of acetylcholinesterase. researchgate.netjocpr.comjocpr.comcncb.ac.cn In these studies, various physicochemical descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a set of molecules and correlated with their measured biological activity using statistical methods like multiple linear regression. researchgate.netjocpr.comjocpr.com

For example, a QSAR study on indanone derivatives as acetylcholinesterase inhibitors found that descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), molecular diameter, and Gibbs Free Energy contributed significantly to the predictive model. researchgate.netjocpr.comjocpr.com The resulting contour maps from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA) can guide the modification of the lead structure to enhance binding affinity. cncb.ac.cn These models suggest that modifying the indanone scaffold with more hydrophobic and bulky groups with a positive partial charge could improve activity. cncb.ac.cn Such insights are invaluable for the rational design and development of novel analogues of this compound with improved therapeutic potential or desired properties.

Based on the conducted research, there is currently insufficient scientific literature available to provide a detailed article on the specific biological activities of the chemical compound This compound as per the requested outline.

Searches for its effects on cellular pathways such as apoptosis and the cell cycle, its potential for enzyme inhibition (specifically concerning carbonic anhydrase and acetylcholinesterase), receptor binding affinity, modulation of inflammatory mediators like TNF-α and IL-6, and its antioxidative mechanisms have not yielded specific data for this particular isomer.

The available research primarily focuses on other positional isomers, such as 5-Hydroxy-6-methoxy-1-indanone and 6-Hydroxy-5-methoxy-1-indanone, or on more complex derivatives built upon the indanone scaffold. Extrapolating data from these related but distinct molecules would be scientifically inaccurate and would not adhere to the strict focus on "this compound" as required.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time. Further experimental research and publication on the biological properties of this compound are needed.

Biological Activity and Molecular Interaction Studies Excluding Clinical Data

Mechanistic Investigations at the Molecular Level

Antimicrobial Action Mechanisms

Natural indanones, such as 4-hydroxy-7-methylindanone, have demonstrated antibacterial activity. rsc.org The diverse biological activities of indanones, including their antimicrobial potential, highlight them as promising scaffolds for the development of new therapeutic agents. researchgate.netbeilstein-journals.org The presence of hydroxyl and methoxy (B1213986) groups on the indanone ring, as seen in 4-Hydroxy-5-methoxy-1-indanone, is known to influence the biological activity of compounds. Further research is necessary to elucidate the specific antimicrobial targets and modes of action for this compound.

Interactions with Specific Biomolecules (e.g., Proteins, DNA, Enzymes)

The interaction of this compound and its derivatives with various biomolecules has been a subject of investigation, primarily in the context of their therapeutic potential. The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. researchgate.net

Derivatives of this compound have been studied for their inhibitory effects on several enzymes. For example, certain indanone derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.netacs.org The mechanism often involves the indanone moiety binding to the active site of the enzyme.

Furthermore, some indanone-chalcone hybrids, which can be synthesized from derivatives of this compound, have been identified as inhibitors of monoamine oxidase B (MAO-B). sci-hub.se Molecular docking studies suggest that these compounds can fit into the active site of MAO-B, with the indanone ring playing a role in the binding interactions. nih.gov

The interaction with DNA is another area of interest. While direct binding studies with this compound are limited, research on related compounds suggests potential interactions. For instance, inhibitors of checkpoint kinase 1 (CHK1), a key protein in the DNA damage response, have been developed from indanone derivatives.

The table below summarizes the interactions of selected indanone derivatives with specific biomolecules.

Compound/Derivative Biomolecule Target Type of Interaction Observed Effect
Indanone DerivativesAcetylcholinesterase (AChE)InhibitionPotential for Alzheimer's disease treatment. researchgate.netacs.org
Indanone-Chalcone HybridsMonoamine Oxidase B (MAO-B)InhibitionPotential neuroprotective effects. sci-hub.se
Indanone DerivativesCheckpoint Kinase 1 (CHK1)InhibitionImplication in DNA damage response.

Chemoinformatics and Target Fishing Approaches

Chemoinformatics and target fishing methodologies are increasingly being employed to predict the biological activities and potential molecular targets of compounds like this compound. These computational approaches utilize the structural information of a molecule to screen for potential interactions with a wide range of biological macromolecules. nih.gov

For the broader class of indanones, in silico tools have been instrumental in identifying potential off-target interactions and understanding structure-activity relationships (SAR). nih.gov For instance, molecular docking studies have been used to predict the binding modes of indanone derivatives within the active sites of enzymes like AChE and MAO-B. nih.govresearchgate.net These studies help in rationalizing the observed biological activities and in designing more potent and selective inhibitors. nih.gov

Target fishing, a computational strategy to identify potential protein targets of a small molecule, can be applied to this compound to explore its polypharmacology—the ability to interact with multiple targets. This is particularly relevant as complex diseases often involve multiple biological pathways. researchgate.net By comparing the chemical structure of this compound against databases of known ligands and their targets, potential new therapeutic applications can be hypothesized.

The use of chemoinformatics in the study of indanone derivatives has also extended to predicting their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. semanticscholar.org Such predictions are crucial in the early stages of drug discovery to assess the developability of a compound. semanticscholar.org While specific chemoinformatic studies focused solely on this compound are not widely reported, the approaches used for related indanones provide a clear framework for future investigations.

Chemical Applications of 4 Hydroxy 5 Methoxy 1 Indanone Beyond Therapeutic Use

As a Chemical Building Block in Complex Organic Synthesis

The indanone core is a prevalent motif in a variety of natural products and complex organic molecules. nih.gov Consequently, substituted indanones like 4-hydroxy-5-methoxy-1-indanone serve as crucial intermediates in the total synthesis of such compounds. The strategic placement of the hydroxyl and methoxy (B1213986) groups on the aromatic ring can influence the reactivity and regioselectivity of subsequent reactions, making it a valuable starting material for constructing more elaborate molecular architectures.

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in publicly available literature, the general utility of substituted indanones is well-established. For instance, various indanone derivatives are employed in the synthesis of pterosins, a class of naturally occurring compounds. researchgate.net The synthesis of these complex molecules often involves the modification of the indanone core, including reactions at the ketone and aromatic ring, to build the target structure. The functional groups of this compound make it an ideal candidate for such synthetic strategies, allowing for the introduction of further complexity and chirality.

The synthesis of various biologically active compounds often relies on the indanone scaffold. For example, new 1-indanone (B140024) derivatives have been synthesized for potential use as multi-functional drugs for the treatment of Alzheimer's disease. nih.govbeilstein-journals.org Although these are therapeutic applications, the synthetic methodologies employed highlight the versatility of the indanone core as a building block.

Table 1: Examples of Complex Molecules Synthesized from Indanone Scaffolds

Target Molecule ClassIndanone Precursor TypeKey Synthetic TransformationsReference
PterosinsSubstituted 1-indanonesAlkylation, condensation, cyclization researchgate.net
Alzheimer's disease drug candidatesSubstituted 1-indanonesMulti-step synthesis involving modification of the indanone core nih.govbeilstein-journals.org
Antiviral and anticancer agents1-Indanone derivativesVarious synthetic modifications nih.gov

Precursor in Materials Science (e.g., Polymer Synthesis, Optoelectronic Materials)

The aromatic and carbonyl functionalities of this compound suggest its potential as a precursor in the development of novel materials with interesting optical and electronic properties. While direct applications of this specific compound in materials science are not widely reported, the broader class of indanone derivatives has shown promise in this field.

Indanone-containing scaffolds are recognized for their utility in creating organic functional materials. The conjugated system of the indanone core can be extended through chemical modifications to create chromophores with applications in dyes and organic light-emitting diodes (OLEDs). The hydroxyl and methoxy substituents on this compound can be used to tune the electronic properties of such materials, potentially influencing their absorption and emission spectra.

Although research into polymers derived from this compound is limited, the presence of the reactive phenolic hydroxyl group offers a potential handle for polymerization reactions. For instance, it could be incorporated into polyester or polyether chains, potentially imparting unique thermal or optical properties to the resulting polymers.

Role as a Ligand or Catalyst Precursor in Organometallic Chemistry

The oxygen atoms of the hydroxyl and methoxy groups, as well as the carbonyl group in this compound, possess lone pairs of electrons that could potentially coordinate to metal centers. This suggests a possible role for this compound as a ligand or a precursor to a ligand in organometallic chemistry and catalysis.

While there is no specific literature detailing the use of this compound as a ligand, the general principle of using organic molecules with heteroatoms to form metal complexes is a cornerstone of coordination chemistry. The indanone scaffold could be modified to incorporate stronger coordinating groups, such as phosphines or nitrogen-based heterocycles, to create more robust and catalytically active metal complexes. The existing functional groups could serve to modulate the electronic properties of the resulting ligand, thereby influencing the catalytic activity of the metal center. For example, phosphine ligands are a ubiquitous class in transition-metal catalyzed reactions. acs.org

Applications in Analytical Chemistry (e.g., derivatization reagents for fluorescence)

The inherent chemical reactivity of this compound, particularly its ketone and phenol (B47542) moieties, opens up possibilities for its use in analytical chemistry. One potential application is as a derivatization reagent. Derivatization is a technique used to convert an analyte into a product that is more easily detected or separated.

For instance, the ketone group could react with specific functional groups in an analyte, such as amines, to form a Schiff base. If the indanone core were further modified to be fluorescent, this reaction could be used to "tag" non-fluorescent analytes, allowing for their sensitive detection by fluorescence spectroscopy. While this specific application has not been reported for this compound, the concept is well-established in analytical chemistry.

Furthermore, the phenolic hydroxyl group could be used to attach the indanone to other molecules or surfaces, for example, in the development of chemical sensors.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

Traditional synthetic methods for 1-indanone (B140024) derivatives often rely on harsh conditions and hazardous reagents, such as strong acids for intramolecular Friedel-Crafts acylation. nih.gov Future research should prioritize the development of more environmentally benign and efficient synthetic strategies for 4-Hydroxy-5-methoxy-1-indanone. Promising avenues include the adoption of non-conventional energy sources and greener catalytic systems.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. acs.org For the synthesis of 1-indanones, microwave-assisted intramolecular Friedel-Crafts acylation and Nazarov cyclization of chalcones have proven effective. beilstein-journals.orgresearchgate.net Research into microwave-assisted routes for this compound could offer a more sustainable alternative to conventional heating methods. acs.org

Ultrasound-Assisted Synthesis: High-intensity ultrasound is another non-conventional technique that can enhance reaction rates and yields in organic synthesis. nih.gov The application of ultrasound in the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids has been shown to be an efficient method for producing 1-indanones. nih.gov

Green Catalysts and Solvents: The use of metal triflates in triflate-anion-containing ionic liquids represents an environmentally friendly approach to catalyzing the intramolecular Friedel-Crafts acylation. beilstein-journals.org This method allows for the recovery and reuse of the catalyst, aligning with the principles of green chemistry. nih.gov Additionally, exploring metal-free catalytic systems, such as the use of L-proline for intramolecular hydroacylation, could provide a more sustainable pathway to indanone scaffolds. rsc.org

A comparison of conventional and potential greener synthetic methods is presented in the table below.

MethodCatalyst/ReagentConditionsAdvantages
Conventional Friedel-CraftsStrong acids (e.g., PPA, H₂SO₄)High temperatures, long reaction timesWell-established
Microwave-AssistedLewis acids (e.g., AlCl₃)Microwave irradiation, shorter timesIncreased efficiency and yields acs.org
Ultrasound-AssistedSuperacids (e.g., TfOH)SonicationImproved yields and shorter reaction times nih.gov
Green CatalysisMetal triflates in ionic liquidsRecyclable catalystEnvironmentally benign beilstein-journals.org
Metal-Free CatalysisL-prolineMetal- and additive-freeSustainable pathway rsc.org

Comprehensive Mechanistic Studies of Biological Interactions

The 1-indanone scaffold is a component of molecules with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective effects. beilstein-journals.org Derivatives of 1-indanone have shown promise in the treatment of neurodegenerative conditions like Alzheimer's disease by inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO). nih.govnih.gov Given this precedent, it is crucial to undertake comprehensive mechanistic studies to elucidate the specific biological targets of this compound.

Future research should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography and proteomics to identify the specific protein targets of this compound.

Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes, particularly those implicated in neurodegenerative diseases like protein kinases, AChE, and MAO. nih.gov

Pharmacophore Modeling: Developing computational pharmacophore models based on the structure of this compound and its analogues to understand the key structural features required for biological activity. nih.gov This can help in predicting the binding modes and designing more potent inhibitors.

Structural Biology: Utilizing X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of this compound in complex with its biological target(s). This would provide invaluable insights into the molecular basis of its activity.

Design and Synthesis of Advanced Functional Analogues for Specific Molecular Targets

Building upon the foundational structure of this compound, the design and synthesis of advanced functional analogues can lead to compounds with enhanced potency, selectivity, and novel biological activities. The synthesis of a variety of 1-indanone derivatives has been extensively reviewed, providing a strong basis for the creation of new analogues. beilstein-journals.org

Key strategies for the development of advanced analogues include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the aromatic ring and the cyclopentanone (B42830) moiety of this compound to establish clear SARs. For instance, the introduction of different functional groups at various positions can modulate the compound's interaction with specific biological targets.

Bioisosteric Replacement: Replacing the hydroxyl and methoxy (B1213986) groups with other functional groups that have similar physicochemical properties to explore their impact on biological activity.

Hybrid Molecule Design: Combining the 1-indanone scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. For example, chalcone (B49325) derivatives containing an indanone moiety have been synthesized and shown to possess antiviral activity. nih.gov

The following table outlines potential modifications and their intended outcomes for the design of advanced functional analogues.

Modification SitePotential ModificationIntended Outcome
4-Hydroxy groupEsterification, etherificationModulate solubility and cell permeability
5-Methoxy groupDemethylation, substitution with other alkoxy groupsAlter binding affinity and selectivity
Aromatic RingIntroduction of halogens, nitro, or amino groupsEnhance electronic properties and target interactions
Cyclopentanone RingSubstitution at the α- or β-positionIntroduce new functionalities and stereocenters

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid prediction of molecular properties and the design of novel compounds. stanford.edu These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound.

Future applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using ML algorithms to predict the biological activity of novel this compound analogues. cas.org This can help prioritize the synthesis of the most promising compounds.

Virtual Screening: Utilizing ML-based models to screen large virtual libraries of compounds to identify new molecules with a similar predicted activity profile to this compound. tandfonline.com

De Novo Design: Employing generative AI models to design entirely new molecules based on the structural features of this compound that are optimized for specific biological targets. nih.gov

ADMET Prediction: Using AI tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues, thereby improving their drug-like characteristics.

The integration of AI and ML has already shown significant promise in the development of kinase inhibitors, a class of drugs to which indanone derivatives may belong. nih.govrsc.orgacs.org

Exploration of Novel Non-Biological Applications

Beyond their potential biological activities, indanone derivatives have found applications in materials science. nih.gov The rigid, planar structure of the indanone core makes it an attractive building block for organic functional materials.

Unexplored avenues for the non-biological applications of this compound include:

Organic Light-Emitting Diodes (OLEDs): The synthesis of conformationally restricted difluoroboron β-diketonate complexes of 1-indanone derivatives has been reported, highlighting their potential photophysical properties. nih.gov Further investigation into the electroluminescent properties of this compound derivatives could lead to their use in OLEDs.

Dyes and Fluorophores: The indanone scaffold can be functionalized to create novel dyes and fluorescent probes for various imaging and sensing applications. rsc.org The specific substitution pattern of this compound may impart unique photophysical properties that are yet to be explored.

Liquid Crystals: The discotic shape of some indanone-containing molecules suggests their potential use in the development of liquid crystalline materials. nih.gov

Investigation of Metabolic Pathways and Biotransformation (in vitro, non-human)

Understanding the metabolic fate of this compound is essential for its potential development in any biological application. In vitro studies using non-human systems can provide valuable insights into its biotransformation pathways. The metabolism of aromatic methoxy-substituted compounds often involves O-demethylation, and aromatic rings are susceptible to hydroxylation, primarily catalyzed by cytochrome P450 enzymes. nih.gov

Future research should focus on:

Microsomal Stability Assays: Incubating this compound with liver microsomes from different species (e.g., rat, dog) to determine its metabolic stability and identify potential phase I metabolites. nih.gov

Metabolite Identification: Using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structures of the metabolites formed during in vitro incubations. Common metabolic transformations for a molecule with the structure of this compound could include O-demethylation of the methoxy group and further hydroxylation of the aromatic ring.

Microbial Biotransformation: Employing microorganisms such as bacteria and fungi to explore a wider range of potential biotransformation reactions. nih.gov Microbial systems can catalyze a variety of reactions, including oxidation, reduction, and hydrolysis, potentially leading to the formation of novel derivatives with interesting biological activities.

The table below summarizes the potential metabolic reactions that this compound may undergo.

Reaction TypePotential Product
O-Demethylation4,5-Dihydroxy-1-indanone
Aromatic HydroxylationHydroxylated derivatives at other positions of the aromatic ring
Carbonyl Reduction4-Hydroxy-5-methoxy-1-indanol

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Hydroxy-5-methoxy-1-indanone, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of methoxy-substituted indanones typically involves selective protection/deprotection and alkylation. For example, methylation of a hydroxyl group can be achieved using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in polar aprotic solvents like acetone or dimethylformamide (DMF) under reflux conditions . To optimize yield:

  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Adjust stoichiometric ratios (e.g., excess CH₃I for complete conversion).
  • Purify intermediates using column chromatography to minimize byproducts.
    Comparative studies with alternative alkylating agents (e.g., dimethyl sulfate) may improve regioselectivity .

Q. How do substitution patterns (hydroxy and methoxy positions) influence spectroscopic characterization?

Methodological Answer: The positions of substituents significantly alter spectral features:

  • NMR : The hydroxy group at C4 and methoxy at C5 create distinct splitting patterns. For example, neighboring substituents in 4,7-dimethoxy-1-indanone cause downfield shifts in aromatic protons .
  • IR : Hydroxy groups show broad O-H stretches (~3200 cm⁻¹), while methoxy groups exhibit C-O stretches near 1250 cm⁻¹.
  • Mass Spectrometry : Fragmentation patterns differ based on substitution; for instance, methoxy groups stabilize radical cations, affecting cleavage pathways .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

Methodological Answer: Initial screening should prioritize assays aligned with structural analogs:

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
  • Antioxidant Potential : Employ DPPH radical scavenging or FRAP assays to evaluate electron-donating capacity.
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results with 5-hydroxy-1-indanone derivatives to assess substituent effects .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Discrepancies often arise from variations in experimental design or substituent positioning. To address this:

  • Control Variables : Standardize assay conditions (e.g., pH, solvent, cell line passage number).
  • Structure-Activity Relationship (SAR) : Compare activity across analogs (e.g., 4-chloro-7-methoxy-1-indanone vs. This compound) to isolate substituent effects .
  • Dose-Response Analysis : Perform IC₅₀ determinations to quantify potency differences.

Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can model reactivity:

  • Electrophilic Sites : Calculate Fukui indices to identify electron-deficient regions (e.g., carbonyl carbon at C1).
  • Nucleophilic Sites : Analyze molecular electrostatic potential (MEP) maps for electron-rich areas (e.g., methoxy oxygen at C5).
  • Solvent Effects : Use continuum solvation models (e.g., PCM) to simulate reaction environments .

Q. How can regioselective functionalization of this compound be achieved for targeted drug design?

Methodological Answer: Regioselectivity depends on steric and electronic factors:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at low temperatures to favor para substitution relative to the methoxy group .
  • Acylation : Protect the hydroxy group with tert-butyldimethylsilyl (TBDMS) chloride before introducing acyl moieties at C3 or C6.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems .

Q. What analytical techniques are critical for resolving structural ambiguities in synthetic derivatives of this compound?

Methodological Answer: Combine orthogonal methods:

  • X-ray Crystallography : Resolve absolute configuration and confirm substitution patterns.
  • 2D NMR (COSY, HSQC, HMBC) : Assign proton-carbon correlations to distinguish between regioisomers.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formulas with <5 ppm error .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate conflicting reports on the anticancer activity of this compound?

Methodological Answer: Adopt a multi-tiered approach:

Reproducibility Trials : Replicate prior studies under identical conditions (cell lines, dosing intervals).

Omics Integration : Perform transcriptomic or proteomic profiling to identify target pathways (e.g., apoptosis, autophagy).

In Vivo Validation : Use xenograft models to assess pharmacokinetics and toxicity, comparing results with in vitro data .

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays involving this compound?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare multiple doses across treatment groups, adjusting for family-wise error rates (e.g., Tukey’s test).
  • Bootstrap Resampling : Estimate confidence intervals for IC₅₀ values in small sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.